

# Synthesis of 5-Methyl-2-nitroanisole: A Detailed Experimental Protocol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: 5-Methyl-2-nitroanisole

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This document provides a comprehensive guide to the synthesis of **5-Methyl-2-nitroanisole**, a valuable intermediate in organic synthesis. The primary method detailed is the Williamson ether synthesis, a robust and widely used reaction for the preparation of ethers. This protocol involves the methylation of 4-methyl-2-nitrophenol.

## Summary of Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product involved in the synthesis of **5-Methyl-2-nitroanisole**.

| Compound                | Molecular Formula                               | Molar Mass (g/mol) | Melting Point (°C) | Boiling Point (°C)  | Key Characteristics                                   |
|-------------------------|---|--------------------|--------------------|---------------------|---|
| 4-Methyl-2-nitrophenol  | C <sub>7</sub> H <sub>7</sub> NO <sub>3</sub>   | 153.14             | 36.5               | -                   | Starting material.                                    |
| Sodium Hydroxide        | NaOH  | 40.00              | 318                | 1388                | Base for deprotonation                                |
| Dimethyl Sulfate        | (CH <sub>3</sub> ) <sub>2</sub> SO <sub>4</sub> | 126.13             | -32                | 188<br>(decomposes) | Methylating agent<br>(Caution: Toxic).                |
| 5-Methyl-2-nitroanisole | C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub>   | 167.16             | 58-60[1]           | 265-267[1]          | Final product, colorless to slightly yellow solid.[1] |

## Experimental Protocol: Williamson Ether Synthesis of 5-Methyl-2-nitroanisole

This protocol is adapted from a similar procedure for the synthesis of an isomeric compound and is based on the well-established Williamson ether synthesis.

### Materials:

- 4-Methyl-2-nitrophenol
- Sodium hydroxide (NaOH)
- Dimethyl sulfate ((CH<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

- Water (H<sub>2</sub>O)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Petroleum ether
- Ethyl acetate

**Equipment:**

- Round-bottom flask with a magnetic stirrer
- Dropping funnel
- Condenser
- Separatory funnel
- Rotary evaporator
- Chromatography column
- Standard laboratory glassware

**Procedure:**

- Formation of the Sodium Phenoxide:
  - In a round-bottom flask, dissolve 4-methyl-2-nitrophenol (1.0 equivalent) in a solution of sodium hydroxide (1.5 equivalents) in water (10 volumes relative to the starting phenol).
  - Stir the mixture at room temperature until the phenol has completely dissolved, forming the sodium salt.
- Addition of Phase Transfer Catalyst and Solvent:

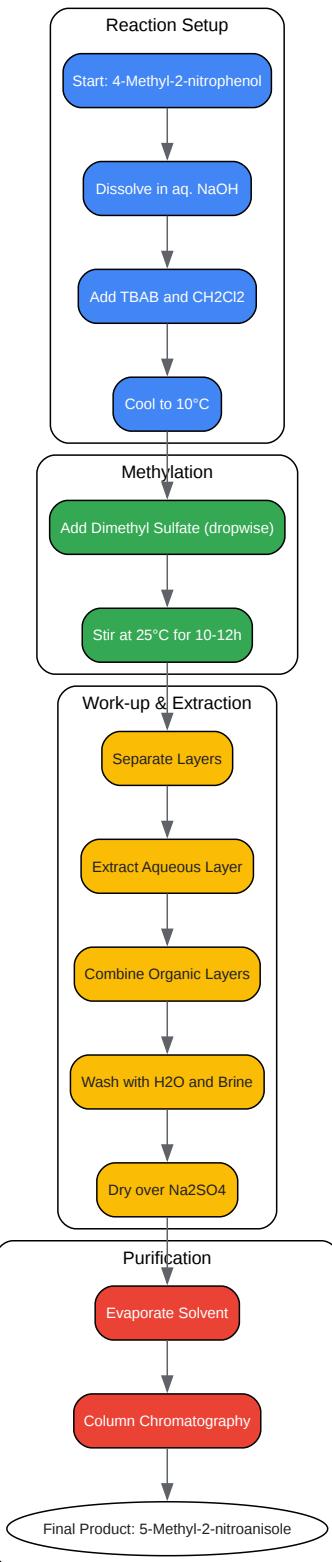
- To the aqueous solution of the sodium phenoxide, add tetrabutylammonium bromide (0.05 equivalents) and dichloromethane (10 volumes relative to the starting phenol).
- Cool the resulting biphasic mixture to 10°C in an ice bath with vigorous stirring.
- Methylation Reaction:
  - Slowly add dimethyl sulfate (1.2 equivalents) to the reaction mixture dropwise using a dropping funnel, ensuring the temperature is maintained at or below 25°C.
  - After the addition is complete, allow the reaction mixture to stir at 25°C for 10-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Extraction:
  - Once the reaction is complete, transfer the mixture to a separatory funnel.
  - Separate the organic layer (dichloromethane).
  - Extract the aqueous layer with dichloromethane.
  - Combine all the organic extracts.
  - Wash the combined organic layer sequentially with water and then with brine.
  - Dry the organic layer over anhydrous sodium sulfate.
- Purification:
  - Filter off the drying agent and remove the solvent (dichloromethane) by rotary evaporation to obtain the crude product.
  - The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 20% ethyl acetate in petroleum ether) as the eluent to yield pure **5-Methyl-2-nitroanisole** as a yellow oil which solidifies upon standing.

#### Expected Yield:

A yield of approximately 90% can be expected for this type of reaction.

# Experimental Workflow Diagram

Experimental Workflow for 5-Methyl-2-nitroanisole Synthesis

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Caption: Workflow for the synthesis of **5-Methyl-2-nitroanisole**.

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## References

- 1. [chembk.com](http://chembk.com) [chembk.com]
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)